molecular formula C12H9Cl2N5 B1384841 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 931720-94-4

6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1384841
CAS No.: 931720-94-4
M. Wt: 294.14 g/mol
InChI Key: QRGSBPAYQWSHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H9Cl2N5 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Similar compounds with a pyrimidine core have been shown to interact with various targets, leading to changes in cellular processes .

Biochemical Analysis

Biochemical Properties

6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which helps in preventing the absorption of vascular and blood cells . Additionally, it supports adenosine inhibition of thrombocytopenia and strengthens PGI2 anti-aggregation activity, enhancing the biosynthesis of PGI2 . This compound also decreases pulmonary hypertension, making it a valuable agent in cardiovascular research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It exhibits cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with IC50 values ranging from 6 to 99 nM . This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It forms dimers due to intermolecular N3—H3⋯N1 hydrogen bonds, which are typical for weak NH⋯N hydrogen bonds . The compound also interacts with enzymes and proteins, inhibiting or activating them to modulate biochemical pathways . These interactions lead to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it exhibits therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and toxicity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its therapeutic potential .

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N5/c1-19-11-9(6-15-19)10(17-12(14)18-11)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSBPAYQWSHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.